3-(5-Oxo-3-((2-oxo-2-(p-tolylamino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Description

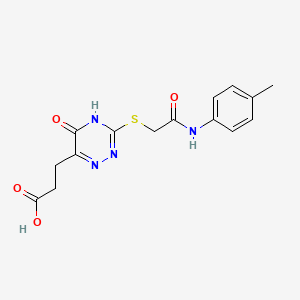

The compound 3-(5-Oxo-3-((2-oxo-2-(p-tolylamino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a heterocyclic molecule featuring a partially saturated 1,2,4-triazinone core. Its structure includes a thioether linkage connecting a 2-oxo-2-(p-tolylamino)ethyl group to the triazinone ring, along with a propanoic acid side chain. The propanoic acid moiety may enhance solubility and enable interactions with biological targets via hydrogen bonding or ionic interactions.

Properties

IUPAC Name |

3-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-9-2-4-10(5-3-9)16-12(20)8-24-15-17-14(23)11(18-19-15)6-7-13(21)22/h2-5H,6-8H2,1H3,(H,16,20)(H,21,22)(H,17,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQBPKHIWFRASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(5-Oxo-3-((2-oxo-2-(p-tolylamino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a novel derivative within the class of triazine compounds. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationships (SAR).

Structural Overview

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₄H₁₈N₄O₄S

- Molecular Weight : Approximately 342.38 g/mol

The compound features a triazine ring fused with a propanoic acid moiety and a thioketone side chain, which are critical for its biological interactions.

Antimicrobial Activity

Several studies have indicated that triazine derivatives exhibit significant antimicrobial properties. The presence of the thioketone group in this compound enhances its interaction with bacterial cell wall synthesis pathways. For instance, compounds similar to this one have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on structural modifications .

Anticancer Properties

Research into related triazine compounds has suggested potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. For example, derivatives with similar functional groups have been reported to inhibit cancer cell proliferation in vitro by targeting specific signaling pathways such as the MAPK/ERK pathway . The compound's ability to interact with DNA and inhibit topoisomerase enzymes may contribute to its anticancer effects.

Enzyme Inhibition

Molecular docking studies have revealed that this compound can effectively bind to key enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to reduced growth rates in susceptible microorganisms .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazine derivatives against resistant strains of bacteria. The compound demonstrated significant activity against Mycobacterium smegmatis, with an MIC value of 25 µg/mL, outperforming several standard antibiotics .

Study 2: Anticancer Activity

In a cellular model assessing the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited an IC50 value of 30 µM after 48 hours of treatment. This suggests that it may induce apoptosis through oxidative stress mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by various structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Triazine Ring | Essential for enzyme binding and antimicrobial action |

| Thioketone Group | Enhances reactivity and interaction with biological targets |

| Propanoic Acid Moiety | Contributes to solubility and bioavailability |

The presence of electron-withdrawing groups on the aromatic ring has been shown to enhance antibacterial activity by increasing the lipophilicity and cellular uptake of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Propanoic Acid Derivatives

Compounds 3a–i and 9–13 from the evidence share a propanoic acid group but differ in their heterocyclic cores. For example:

- 3-{(5Z)-5-Benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid (3a) replaces the triazinone with a thiazole ring.

- 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (9) introduces a nitrobenzylidene substituent, enhancing electrophilicity compared to the target compound’s p-tolylamino group .

Key Structural Differences:

| Feature | Target Compound | Thiazole Analogs (e.g., 9, 10) |

|---|---|---|

| Core Heterocycle | 4,5-Dihydro-1,2,4-triazinone (6-membered) | 4,5-Dihydro-1,3-thiazole (5-membered) |

| Substituents | p-Tolylamino, thioether linkage | Benzylidene, thiophen-2-ylmethylene |

| Propanoic Acid Position | C6 of triazinone | C2 of thiazole |

The triazinone core provides additional hydrogen-bonding sites (N-atoms) compared to thiazoles, which may improve target selectivity in enzymatic assays. However, thiazole derivatives often exhibit higher metabolic stability due to reduced ring strain .

Phenoxy Propanoic Acid Herbicides

Compounds like haloxyfop and fluazifop () share the propanoic acid group but feature phenoxy ether linkages instead of heterocyclic systems. These herbicides act as acetyl-CoA carboxylase inhibitors, suggesting that the target compound’s bioactivity (if any) might diverge significantly due to its triazinone-thioether architecture.

Functional Comparison:

| Property | Target Compound | Haloxyfop/Fluazifop |

|---|---|---|

| Core Structure | 1,2,4-Triazinone | Phenoxy ether |

| Bioactivity (Known) | Undocumented (potential kinase inhibition) | Herbicidal (ACCase inhibition) |

| Solubility | Likely moderate (polar triazinone + acid) | Low (lipophilic phenoxy group) |

Q & A

Q. What are the established synthetic routes for preparing this compound and its derivatives?

The compound is synthesized via multi-step organic reactions, including:

- Thiazole/thiazolidinone ring formation : Reacting thiourea derivatives with α-halo ketones or aldehydes under reflux in solvents like ethanol/water mixtures (e.g., 80°C for 24 hours) .

- Functionalization : Introducing substituents via nucleophilic substitution (e.g., bromination with Br₂ in acetic acid) or condensation (e.g., coupling with nitrobenzaldehyde derivatives) .

- Propanoic acid incorporation : Using chlorinated propanoic acid precursors in alkaline conditions to ensure carboxylate group retention . Key validation: Monitor reaction progress via TLC and confirm yields through gravimetric analysis .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, carbonyl groups at δ 170–180 ppm) and carbon backbone .

- IR spectroscopy : Detect functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹, S-H stretches at 2550–2600 cm⁻¹) .

- Elemental analysis : Verify purity (>95% C, H, N, S content) and stoichiometric consistency .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) .

Q. What purification strategies are effective post-synthesis?

- Recrystallization : Use methanol/water or ethanol/diethyl ether mixtures to isolate crystalline products .

- Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for derivatives with polar substituents .

- Acid-base extraction : Separate unreacted starting materials by adjusting pH (e.g., acetic acid to precipitate carboxylate-containing products) .

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

- Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing temperature-dependent shifts (e.g., rotamers in thioether linkages) .

- 2D NMR (COSY, HSQC) : Assign coupled protons (e.g., diastereotopic protons in the triazin ring) and correlate carbons with protons .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

Q. What crystallographic methods determine the 3D structure and electronic properties?

- Single-crystal X-ray diffraction : Use SHELXL for refinement (e.g., space group determination, thermal parameter adjustment) .

- ORTEP-3/WinGX : Visualize molecular packing and hydrogen-bonding networks (e.g., π-π stacking in aromatic moieties) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···O contacts in thiazolidinone derivatives) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Derivative synthesis : Modify the p-tolylamino group (e.g., halogenation, methoxy substitution) to assess bioactivity changes .

- Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) using fluorescence-based kinetic assays .

- Molecular docking (AutoDock Vina) : Predict binding affinities to receptors (e.g., thiazolidinone interactions with PPAR-γ) .

Q. How to optimize reaction conditions to improve synthetic yields?

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loadings (e.g., K₂CO₃ in DMF for nucleophilic substitutions) .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 1 hour for cyclization steps) .

- In situ monitoring : Use FT-IR probes to track intermediate formation (e.g., thioamide to thiazolidinone conversion) .

Q. How to address inconsistencies in biological assay data?

- Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 μM) to confirm IC50 trends .

- Cytotoxicity controls : Include cell viability assays (e.g., MTT tests) to distinguish specific activity from general toxicity .

- Statistical analysis : Apply ANOVA/Tukey tests to identify outliers in triplicate datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.